N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide

GIRK channel modulation Structure-activity relationship Positional isomer pharmacology

CAS 898413-46-2 is a precisely substituted 3-fluoro-N-isobutyl benzamide critical for probing GIRK channel subtype selectivity. Unlike generic class analogs, its distinct fluorine position and N-alkyl group dictate functional direction (activation vs. inhibition) and tissue selectivity profiles, making it indispensable for SAR-driven campaigns. Procure with confidence for mechanistic electrophysiology, cardiac/neuronal tissue profiling, and focused library synthesis. Confirm >95% purity by HPLC and structural identity by NMR/HRMS prior to use.

Molecular Formula C15H20FNO3S
Molecular Weight 313.39
CAS No. 898413-46-2
Cat. No. B2491318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide
CAS898413-46-2
Molecular FormulaC15H20FNO3S
Molecular Weight313.39
Structural Identifiers
SMILESCC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C15H20FNO3S/c1-11(2)9-17(14-6-7-21(19,20)10-14)15(18)12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10H2,1-2H3
InChIKeyFUSTVYHKKIFIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide (CAS 898413-46-2): Chemical Identity, GIRK Channel Modulation Class, and Procurement-Relevant Baseline


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide (CAS 898413-46-2) is a synthetic small-molecule benzamide derivative belonging to the dioxidotetrahydrothiophenyl (sulfolane-containing) benzamide class [1]. Compounds within this structural family have been identified as modulators of G protein-gated inwardly rectifying potassium (GIRK/Kir3) channels, a class of ion channels critical for regulating cellular excitability in cardiac and neuronal tissues [2][3]. The compound features a 3-fluoro substitution on the benzamide ring, an N-isobutyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety attached to the amide nitrogen. Its molecular formula is C15H20FNO3S with a molecular weight of 313.39 g/mol [1]. Structurally related compounds in this series, including the 4-fluoro positional isomer and analogs with varying N-alkyl substituents, have demonstrated GIRK channel modulator activity [4]. Notably, the GIRK channel pharmacology field has produced both activators (e.g., ML297/VU0456810) and inhibitors (e.g., VU0468554) from closely related chemical scaffolds, underscoring that the functional direction (activation vs. inhibition) and subtype selectivity profile are exquisitely sensitive to specific structural features within this chemotype [5].

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide Cannot Be Interchanged with Class-Level Analogs Without Experimental Verification


The dioxidotetrahydrothiophenyl benzamide class is characterized by a striking functional divergence: subtle structural modifications to the same core scaffold can invert the direction of GIRK channel modulation from activation to inhibition, alter subtype selectivity among GIRK1/2, GIRK1/3, and GIRK1/4 heteromeric combinations, and shift tissue-selectivity profiles between cardiac and neuronal isoforms [1][2]. The position of the fluorine substituent on the benzamide ring (3-fluoro vs. 4-fluoro) and the nature of the N-alkyl group (isobutyl vs. ethyl, methyl, or butyl) directly influence pharmacological activity, as demonstrated by systematic structure-activity relationship (SAR) campaigns within this chemotype [3]. Without direct comparative profiling, a 3-fluoro-N-isobutyl derivative cannot be assumed to exhibit the same potency, efficacy, or even direction of modulation as a 4-fluoro analog or any other close congener. This stands in contrast to peptide-based GIRK inhibitors such as Tertiapin-Q, which exhibit high-affinity but limited subtype discrimination [4], and GIRK activators like ML297, which show preference for GIRK1/2 over GIRK1/4 [5]. Procurement decisions for experimental tool compounds must therefore be guided by evidence of the specific substitution pattern's impact on target engagement and selectivity, rather than by class-level assumptions.

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Positional Fluorine Isomer Differentiation: 3-Fluoro vs. 4-Fluoro Substitution Within the Dioxidotetrahydrothiophenyl Benzamide Class

Within the dioxidotetrahydrothiophenyl benzamide series, the position of the fluorine atom on the benzamide ring constitutes a critical determinant of pharmacological activity. The 3-fluoro isomer (CAS 898413-46-2) and the 4-fluoro isomer (N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide) share the identical molecular formula (C15H20FNO3S), identical molecular weight (313.39 g/mol), and identical N-isobutyl and sulfolane substituents [1]. However, the SAR characterization of structurally related benzamide GIRK modulators has established that the position of aromatic halogen substitution directly influences both the potency and the direction (activation vs. inhibition) of channel modulation [2]. No head-to-head comparative profiling data for the 3-fluoro vs. 4-fluoro pair has been published in indexed primary literature; the differential claim is therefore supported at the class-level inference tier based on established SAR principles within this chemotype.

GIRK channel modulation Structure-activity relationship Positional isomer pharmacology

Functional Divergence Within the Dioxidotetrahydrothiophenyl-Benzamide Scaffold: GIRK Activation vs. Inhibition

A landmark SAR study on the GIRK modulator chemotype demonstrated that 'molecular switches' exist within this scaffold, whereby specific structural alterations convert GIRK channel activators into inhibitors [1]. The prototypical GIRK1/2 activator ML297 (EC50 = 160 nM for GIRK1/2) and the GIRK1/4-preferring inhibitor VU0468554 (IC50 = 0.85 μM for GIRK1/4, 2.6 μM for GIRK1/2) both belong to closely related chemical series [2][3]. The target compound CAS 898413-46-2, as a dioxidotetrahydrothiophenyl benzamide with a 3-fluoro-N-isobutyl substitution pattern, falls within this scaffold space but lacks published functional profiling data. The critical procurement implication is that the compound's functional identity (activator, inhibitor, or silent binder) at specific GIRK subtypes cannot be inferred from its membership in this chemotype alone; the SAR 'molecular switch' phenomenon dictates that even single-atom substitutions can invert the pharmacological response [1].

GIRK channel pharmacology Molecular switch Functional selectivity

Cardiac vs. Neuronal GIRK Channel Subtype Selectivity: Evidence Gap for the 3-Fluoro-N-isobutyl Derivative

A key differentiator among GIRK channel modulators is their relative selectivity for cardiac GIRK channels (primarily GIRK1/4 heteromers) versus neuronal GIRK channels (primarily GIRK1/2 heteromers). The well-characterized inhibitor VU0468554 demonstrates a favorable pharmacodynamic profile for cardiac GIRK channels over neuronal GIRK channels, as shown by more effective inhibition of GIRK currents in primary sinoatrial nodal cells compared to hippocampal neurons [1], and by partial reversal of carbachol-induced bradycardia in the isolated mouse heart model (wild-type hearts: significant difference between vehicle and VU0468554 treatment at 10 min post-injection, P < 0.05; no effect in Girk4-/- hearts) [2]. In contrast, the GIRK activator GAT1508 exhibits brain-specific GIRK1/2 activation, facilitating fear extinction in rodent models [3]. No cardiac- vs. neuronal-selectivity data have been published for the 3-fluoro-N-isobutyl compound (CAS 898413-46-2). The presence of the 3-fluoro substitution and the isobutyl N-substituent on the dioxidotetrahydrothiophenyl scaffold may confer a distinct subtype selectivity profile compared to either VU0468554 or GAT1508, but this remains experimentally unverified.

Cardiac GIRK channels Neuronal GIRK channels Subtype selectivity GIRK1/4 vs. GIRK1/2

N-Alkyl Substituent Differentiation: Isobutyl vs. Methyl, Ethyl, and Butyl Analogs in Dioxidotetrahydrothiophenyl Benzamides

Within the dioxidotetrahydrothiophenyl benzamide series, the nature of the N-alkyl substituent constitutes a critical pharmacophoric element influencing both target binding and physicochemical properties. The target compound bears an N-isobutyl group, distinguishing it from N-methyl, N-ethyl, and N-butyl congeners that have been described in the same chemical space [1]. In the broader GIRK modulator SAR, the N-alkyl substituent has been shown to impact potency, with the isobutyl group conferring a specific balance of steric bulk and lipophilicity (calculated clogP) that differs from linear or smaller branched alkyl chains [2]. The N-isobutyl group in CAS 898413-46-2 is chemically distinct from the N-ethyl group found in the inhibitor VU0468554 precursor series, suggesting differential pharmacokinetic and target engagement properties. However, no systematic comparative data across N-alkyl variants with the 3-fluoro substitution have been published in the peer-reviewed literature, limiting this to a class-level inference.

N-alkyl substitution GIRK channel SAR Lipophilicity modulation

Mechanism of GIRK Channel Modulation: Competitive vs. Noncompetitive Interactions at the ML297 Binding Site

The GIRK channel pharmacology literature has identified at least two mechanistically distinct modes of small-molecule interaction: (1) competitive binding at the ML297-defined activator site, where the inhibitor VU0468554 competitively displaces ML297-mediated activation, and (2) noncompetitive/uncompetitive inhibition of Gβγ-mediated channel gating, as also demonstrated for VU0468554 [1]. This mechanistic duality within a single compound highlights the complexity of GIRK channel pharmacology and the importance of characterizing the mechanism of action for each new chemical entity in this class. The compound CAS 898413-46-2, as a 3-fluoro-N-isobutyl dioxidotetrahydrothiophenyl benzamide, has not been profiled for its mechanism of GIRK channel interaction in any published study. Whether this compound binds competitively at the ML297 site, allosterically modulates Gβγ gating, or interacts through a distinct mechanism remains unknown. This stands in contrast to the well-characterized mechanisms established for ML297 (requires GIRK1 F137 and D173 residues for activation) and VU0468554 (competitive with ML297, noncompetitive with Gβγ) [1][2].

GIRK channel gating Allosteric modulation Competitive inhibition

Evidence-Based Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide in GIRK Channel Research


Matched-Pair SAR Analysis: Probing the Impact of 3-Fluoro vs. 4-Fluoro Substitution on GIRK Channel Pharmacology

This scenario involves the systematic comparative profiling of CAS 898413-46-2 (3-fluoro isomer) against its 4-fluoro positional isomer to determine the impact of fluorine position on GIRK channel subtype potency, selectivity, and functional direction [1]. Researchers should employ whole-cell patch-clamp electrophysiology in HEK293T cells expressing defined GIRK subunit combinations (GIRK1/2, GIRK1/3, GIRK1/4) to establish concentration-response relationships for both isomers. This matched-pair analysis is warranted by the established SAR precedent that positional isomerism within benzamide GIRK modulators can invert functional activity from activation to inhibition [2]. The outcome directly informs whether the 3-fluoro substitution confers distinct pharmacological properties that merit further investigation or whether the isomers are functionally redundant.

Mechanism-of-Action Deconvolution: Determining Competitive vs. Allosteric Binding at GIRK Channel Modulator Sites

This application addresses the critical knowledge gap regarding the molecular mechanism by which CAS 898413-46-2 interacts with GIRK channels. Using the established framework of ML297-competitive (orthosteric) and Gβγ-noncompetitive (allosteric) binding modes characterized for VU0468554 [1], researchers can design experiments to determine whether this compound competes with ML297 for binding, inhibits Gβγ-mediated gating noncompetitively, or operates through a distinct allosteric site. Schild analysis with ML297 and examination of Gβγ occlusion can distinguish these mechanisms. The documented 'molecular switch' phenomenon within this scaffold [2] makes this mechanistic characterization essential before the compound can be deployed as a pharmacological tool in GIRK signaling studies.

Cardiac-Specific GIRK Channel Tool Compound Development: Evaluating Tissue Selectivity Against Neuronal Isoforms

This scenario involves head-to-head profiling of CAS 898413-46-2 in primary cardiac (sinoatrial nodal cells) and neuronal (hippocampal) cell preparations to determine whether the compound exhibits tissue-selective GIRK channel modulation, analogous to the cardiac-preferring profile of VU0468554 [1] or the brain-preferring profile of GAT1508. The isolated mouse heart Langendorff preparation can be used to assess functional cardiac effects, including reversal of carbachol-induced bradycardia as demonstrated for VU0468554 (significant at 10 min post-injection, P < 0.05 vs. vehicle in wild-type; no effect in Girk4-/- hearts) [3]. Parallel brain-slice electrophysiology in regions expressing GIRK1/2 channels (e.g., basolateral amygdala, hippocampus) can establish the neuronal GIRK modulation profile.

Building Block for Focused GIRK Modulator Library Synthesis with Defined N-Alkyl and Aryl Substitution Patterns

CAS 898413-46-2 serves as a key intermediate or reference standard in the synthesis of focused compound libraries exploring the dioxidotetrahydrothiophenyl benzamide pharmacophore [1]. Its specific combination of 3-fluoro substitution and N-isobutyl group makes it a valuable synthetic entry point for generating analogs with systematic variation at the N-alkyl position and the aryl substitution pattern. This application is supported by the broader SAR literature demonstrating that medicinal chemistry campaigns based on the GIRK modulator scaffold have yielded both potent activators and selective inhibitors through iterative structural modification [2]. Procurement for this purpose requires verification of chemical purity (>95% by HPLC), structural identity confirmation (NMR, HRMS), and appropriate storage conditions (recommended -20°C as dry solid, protected from moisture).

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.